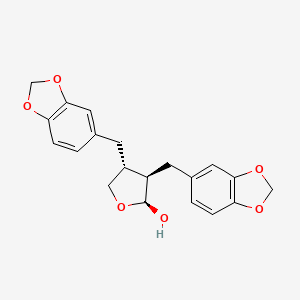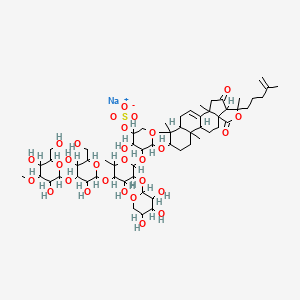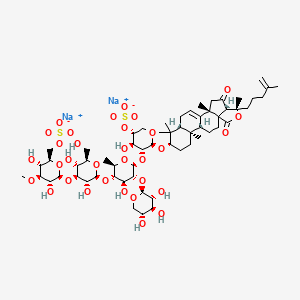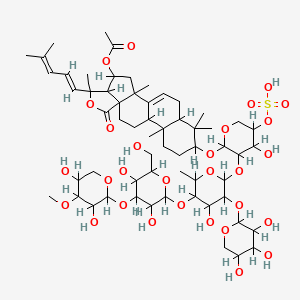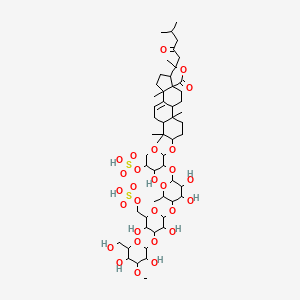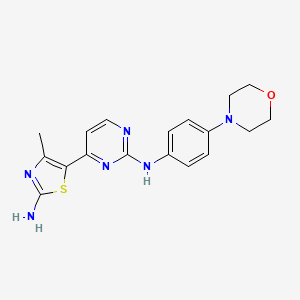
4-Methyl-5-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amin
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . The anticancer effects of this compound were shown to emanate from cell death following mitotic failure and increased polyploidy as a consequence of cellular inhibition of aurora A and B kinases .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The InChI Code is1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23) . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 368.46 . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
Diese Verbindung, auch bekannt unter ihrer CAS-Nummer: 693228-63-6, hat ein Molekulargewicht von 368,46 . Es ist eine feste Substanz, die an einem dunklen Ort, unter -20 °C und in einer inerten Atmosphäre gelagert werden sollte .
Aurora-Kinase-Inhibition
Eine der wichtigsten Anwendungen dieser Verbindung ist die als Inhibitor von Aurora A- und B-Kinasen . Diese Kinasen spielen eine entscheidende Rolle bei der Zellteilung, und ihre Inhibition kann zum Zelltod nach mitotischer Störung und erhöhter Polyploidie führen . Dies macht die Verbindung zu einem potenziellen Kandidaten für die Krebsbehandlung .
Antitumoraktivität
Die Verbindung hat potente zytotoxische Wirkungen gegen Krebszelllinien gezeigt . Ihre Antitumorwirkung wurde gezeigt, dass sie sich aus dem Zelltod nach mitotischer Störung und erhöhter Polyploidie als Folge der zellulären Inhibition von Aurora A- und B-Kinasen ergibt . Vorläufige in-vivo-Bewertungen zeigten, dass die Verbindung oral bioverfügbar war und eine Antitumoraktivität besaß .
Arzneimittelentwicklung
Die Struktur und Aktivität der Verbindung machen sie zu einem wertvollen Kandidaten für die weitere Arzneimittelentwicklung. Ihre Potenz und Selektivität der Aurora-Kinase-Inhibition korrelierte mit dem Vorhandensein eines Substituenten an der Anilin-para-Position . Diese Informationen können die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen leiten .
Biologische Forschung
Angesichts ihrer signifikanten Auswirkungen auf die Zellteilung und das Wachstum ist diese Verbindung ein wertvolles Werkzeug in der biologischen Forschung. Sie kann verwendet werden, um die Rolle von Aurora-Kinasen in verschiedenen biologischen Prozessen zu untersuchen und die Mechanismen der Zellteilung und des Wachstums zu untersuchen .
Wirkmechanismus
Target of Action
The primary targets of 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine are Aurora A and B kinases . These kinases play a crucial role in cell division, specifically in the processes of mitosis and meiosis .
Mode of Action
This compound interacts with its targets, Aurora A and B kinases, by inhibiting their activity . The inhibition of these kinases disrupts the normal process of cell division, leading to mitotic failure .
Biochemical Pathways
The inhibition of Aurora A and B kinases affects the mitotic spindle assembly, chromosome alignment, and cytokinesis, all of which are vital processes in cell division . This disruption leads to aberrant mitotic phenotypes and eventually results in cell death .
Result of Action
The result of the action of 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine is cell death following mitotic failure and increased polyploidy as a consequence of cellular inhibition of Aurora A and B kinases . This makes the compound a potent cytotoxic agent against cancer cell lines .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSZYOIFQZPWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Aurora kinases are enzymes that help dividing cells share their materials between two daughter cells. In many people with cancer Aurora kinase malfunctions and normal control of cell division is lost resulting in abnormal growth. CYC116 inhibits Aurora kinase may slow down the growth of cancer cells and lead to their death by apoptosis. | |
| Record name | CYC116 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
693228-63-6 | |
| Record name | CYC-116 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693228636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYC-116 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAX4981K2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


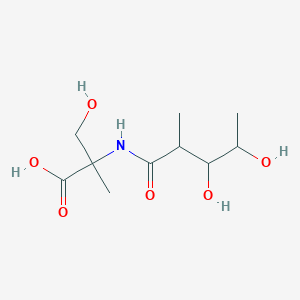
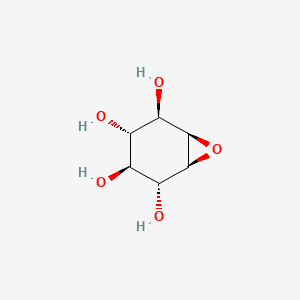
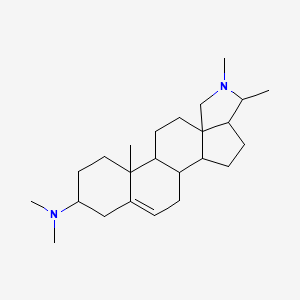
![4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B1669313.png)


